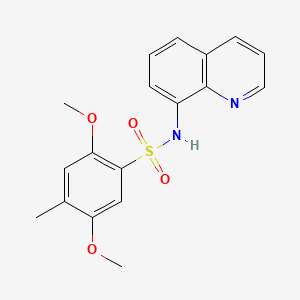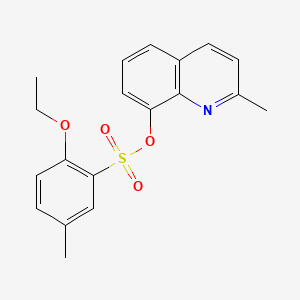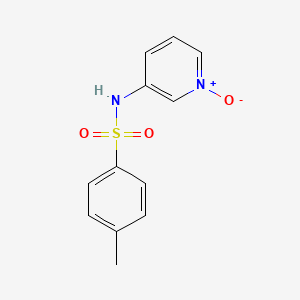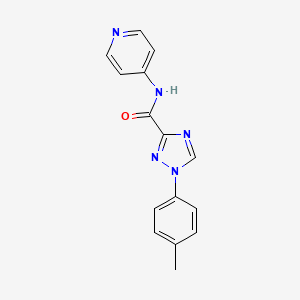![molecular formula C19H16N4O2S2 B13371054 6-(1,3-Benzodioxol-5-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371054.png)
6-(1,3-Benzodioxol-5-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a triazolothiadiazole core, and a phenylethyl sulfide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the formation of the triazolothiadiazole core through cyclization reactions. The final step involves the introduction of the phenylethyl sulfide group via nucleophilic substitution reactions. Common reagents used in these steps include hydrazine, sulfur, and various alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group.
Uniqueness
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is unique due to its combination of a benzodioxole ring, a triazolothiadiazole core, and a phenylethyl sulfide moiety. This combination imparts distinct chemical and biological properties that are not found in simpler compounds like dichloroaniline or 4-methoxyphenethylamine.
特性
分子式 |
C19H16N4O2S2 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
6-(1,3-benzodioxol-5-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N4O2S2/c1-2-4-13(5-3-1)8-9-26-11-17-20-21-19-23(17)22-18(27-19)14-6-7-15-16(10-14)25-12-24-15/h1-7,10H,8-9,11-12H2 |
InChIキー |
KMNJJHLGHBKXDB-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)CSCCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline](/img/structure/B13370976.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13370992.png)
![1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine](/img/structure/B13370999.png)



![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13371010.png)
![3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371013.png)
![2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B13371022.png)
![6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371026.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13371050.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13371072.png)
